AB-PINACA pentanoic acid metabolite
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Overview
Description
- AB-PINACA N-pentanoic acid metabolite is a compound resulting from the phase I metabolism of AB-PINACA, a synthetic cannabinoid found in illegal herbal products .
- Structurally, it belongs to the indazole class of compounds.
- its physiological and toxicological properties remain largely unexplored.
Mechanism of Action
Target of Action
AB-PINACA pentanoic acid metabolite is a major urinary metabolite of the synthetic cannabinoid AB-PINACA . It shows high affinity for the cannabinoid CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and cognitive functions .
Mode of Action
This compound, like other synthetic cannabinoids, is designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the main psychoactive constituent of cannabis . It binds to the CB1 and CB2 receptors, stimulating the endocannabinoid system . Compared to thc, ab-pinaca has been found to have greater efficacy for g-protein activation and higher potency for adenylyl cyclase inhibition .
Biochemical Pathways
The major metabolic reactions of AB-PINACA include pentyl hydroxylation, hydroxylation followed by oxidation (ketone formation), and glucuronidation . These metabolic reactions result in the formation of various metabolites, including the pentanoic acid metabolite .
Pharmacokinetics
AB-PINACA and its metabolites predominate in urine, making detection of specific metabolites the most reliable way for proving intake in clinical and forensic specimens
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the legal status of synthetic cannabinoids like AB-PINACA varies depending on the country, which can impact its use and the resulting health effects . Furthermore, new substances are constantly replacing newly controlled drugs, making it challenging for legislative authorities to keep up with the dynamic market .
Biochemical Analysis
Biochemical Properties
AB-PINACA pentanoic acid metabolite is produced by phase I metabolism of AB-PINACA . Major metabolic reactions include pentyl hydroxylation, hydroxylation followed by oxidation (ketone formation), and glucuronidation
Cellular Effects
Synthetic cannabinoids like AB-PINACA have been shown to interact with the same brain receptors as THC (the active drug present in marijuana) and produce similar effects
Molecular Mechanism
It is known to be a product of phase I metabolism of AB-PINACA
Metabolic Pathways
This compound is a product of phase I metabolism of AB-PINACA
Preparation Methods
- The synthetic route for AB-PINACA N-pentanoic acid metabolite involves the metabolism of AB-PINACA in vivo.
- Industrial production methods are not well-documented, as this compound is primarily encountered as a metabolite in biological samples.
Chemical Reactions Analysis
- AB-PINACA N-pentanoic acid metabolite likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions for these reactions are not specifically reported.
- Major products formed during these transformations remain to be fully characterized.
Scientific Research Applications
- Research on AB-PINACA N-pentanoic acid metabolite is limited due to its status as a metabolite.
- it may serve as a useful marker in forensic toxicology, identifying AB-PINACA exposure.
- Further studies are needed to explore its potential applications in chemistry, biology, and medicine.
Comparison with Similar Compounds
- AB-PINACA N-pentanoic acid metabolite shares similarities with other alkylindole cannabinoids.
- Its uniqueness lies in its specific metabolic pathway, distinguishing it from other related compounds.
Properties
IUPAC Name |
5-[3-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]indazol-1-yl]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-11(2)15(17(19)25)20-18(26)16-12-7-3-4-8-13(12)22(21-16)10-6-5-9-14(23)24/h3-4,7-8,11,15H,5-6,9-10H2,1-2H3,(H2,19,25)(H,20,26)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEBIXFSJOHXCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017710 |
Source
|
Record name | AB-PINACA pentanoic acid metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1879029-93-2 |
Source
|
Record name | AB-PINACA pentanoic acid metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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